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molecular formula C19H21NOS B8718539 (R)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine

(R)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine

Cat. No. B8718539
M. Wt: 311.4 g/mol
InChI Key: JFTURWWGPMTABQ-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07550605B2

Procedure details

Di-para-toluoyl-L-tartaric acid works as an efficient resolving agent for preparation of (S)-isomer of compound of formula 4, for example, (S)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine. The R-isomer enriched mother liquor containing (R)-(−)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine can be racemized to obtain (±)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine by treatment with a base, which can be further recycled and subjected to resolution process with DPTTA, thereby increasing the yield of desired enantiomer, (S)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( S )-isomer
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
formula 4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(C)C=CC(C([C@@](C(O)=O)(O)[C@@](C(C2C=CC(C)=CC=2)=O)(O)C(O)=O)=O)=CC=1.[CH3:29][N:30]([CH3:50])[CH2:31][CH2:32][C@H:33]([O:39][C:40]1[C:49]2[C:44](=[CH:45][CH:46]=[CH:47][CH:48]=2)[CH:43]=[CH:42][CH:41]=1)[C:34]1[S:35][CH:36]=[CH:37][CH:38]=1.CN(C)CC[C@@H](OC1C2C(=CC=CC=2)C=CC=1)C1SC=CC=1>>[CH3:50][N:30]([CH3:29])[CH2:31][CH2:32][CH:33]([O:39][C:40]1[C:49]2[C:44](=[CH:45][CH:46]=[CH:47][CH:48]=2)[CH:43]=[CH:42][CH:41]=1)[C:34]1[S:35][CH:36]=[CH:37][CH:38]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)C(=O)[C@]([C@](C(=O)O)(O)C(=O)C1=CC=C(C=C1)C)(O)C(=O)O)C
Step Two
Name
( S )-isomer
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
formula 4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CC[C@@H](C=1SC=CC1)OC1=CC=CC2=CC=CC=C12)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CC[C@H](C=1SC=CC1)OC1=CC=CC2=CC=CC=C12)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(CCC(C=1SC=CC1)OC1=CC=CC2=CC=CC=C12)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07550605B2

Procedure details

Di-para-toluoyl-L-tartaric acid works as an efficient resolving agent for preparation of (S)-isomer of compound of formula 4, for example, (S)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine. The R-isomer enriched mother liquor containing (R)-(−)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine can be racemized to obtain (±)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine by treatment with a base, which can be further recycled and subjected to resolution process with DPTTA, thereby increasing the yield of desired enantiomer, (S)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( S )-isomer
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
formula 4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(C)C=CC(C([C@@](C(O)=O)(O)[C@@](C(C2C=CC(C)=CC=2)=O)(O)C(O)=O)=O)=CC=1.[CH3:29][N:30]([CH3:50])[CH2:31][CH2:32][C@H:33]([O:39][C:40]1[C:49]2[C:44](=[CH:45][CH:46]=[CH:47][CH:48]=2)[CH:43]=[CH:42][CH:41]=1)[C:34]1[S:35][CH:36]=[CH:37][CH:38]=1.CN(C)CC[C@@H](OC1C2C(=CC=CC=2)C=CC=1)C1SC=CC=1>>[CH3:50][N:30]([CH3:29])[CH2:31][CH2:32][CH:33]([O:39][C:40]1[C:49]2[C:44](=[CH:45][CH:46]=[CH:47][CH:48]=2)[CH:43]=[CH:42][CH:41]=1)[C:34]1[S:35][CH:36]=[CH:37][CH:38]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)C(=O)[C@]([C@](C(=O)O)(O)C(=O)C1=CC=C(C=C1)C)(O)C(=O)O)C
Step Two
Name
( S )-isomer
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
formula 4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CC[C@@H](C=1SC=CC1)OC1=CC=CC2=CC=CC=C12)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CC[C@H](C=1SC=CC1)OC1=CC=CC2=CC=CC=C12)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(CCC(C=1SC=CC1)OC1=CC=CC2=CC=CC=C12)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07550605B2

Procedure details

Di-para-toluoyl-L-tartaric acid works as an efficient resolving agent for preparation of (S)-isomer of compound of formula 4, for example, (S)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine. The R-isomer enriched mother liquor containing (R)-(−)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine can be racemized to obtain (±)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine by treatment with a base, which can be further recycled and subjected to resolution process with DPTTA, thereby increasing the yield of desired enantiomer, (S)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( S )-isomer
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
formula 4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(C)C=CC(C([C@@](C(O)=O)(O)[C@@](C(C2C=CC(C)=CC=2)=O)(O)C(O)=O)=O)=CC=1.[CH3:29][N:30]([CH3:50])[CH2:31][CH2:32][C@H:33]([O:39][C:40]1[C:49]2[C:44](=[CH:45][CH:46]=[CH:47][CH:48]=2)[CH:43]=[CH:42][CH:41]=1)[C:34]1[S:35][CH:36]=[CH:37][CH:38]=1.CN(C)CC[C@@H](OC1C2C(=CC=CC=2)C=CC=1)C1SC=CC=1>>[CH3:50][N:30]([CH3:29])[CH2:31][CH2:32][CH:33]([O:39][C:40]1[C:49]2[C:44](=[CH:45][CH:46]=[CH:47][CH:48]=2)[CH:43]=[CH:42][CH:41]=1)[C:34]1[S:35][CH:36]=[CH:37][CH:38]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)C(=O)[C@]([C@](C(=O)O)(O)C(=O)C1=CC=C(C=C1)C)(O)C(=O)O)C
Step Two
Name
( S )-isomer
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
formula 4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CC[C@@H](C=1SC=CC1)OC1=CC=CC2=CC=CC=C12)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CC[C@H](C=1SC=CC1)OC1=CC=CC2=CC=CC=C12)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(CCC(C=1SC=CC1)OC1=CC=CC2=CC=CC=C12)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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